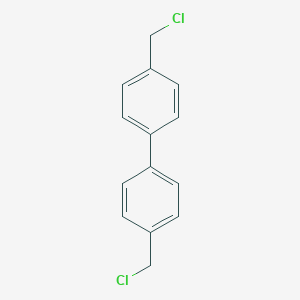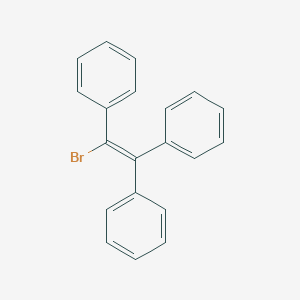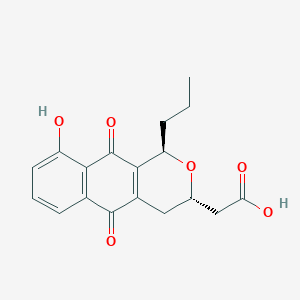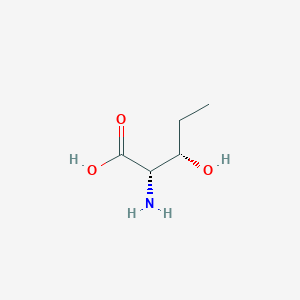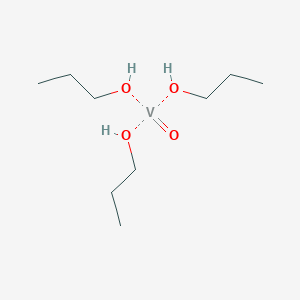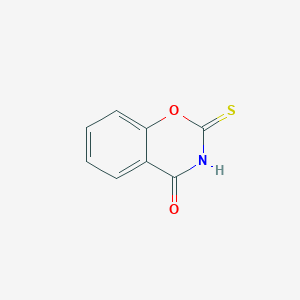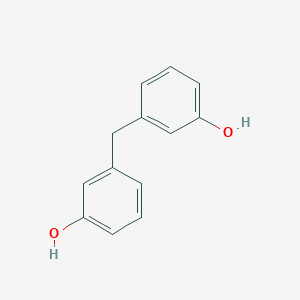
3,3'-Methylenediphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3’-Methylenediphenol’ is a chemical compound that is commonly used in scientific research. It is also known as bisphenol M or BPA-M. This compound is a derivative of bisphenol A and is used in the production of various polymers, resins, and coatings. The compound has been widely studied for its potential applications in various fields, including material science, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of ‘3,3’-Methylenediphenol’ is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent by scavenging free radicals and reducing the production of pro-inflammatory cytokines. The compound has also been shown to interact with various enzymes and receptors in the body, leading to its potential applications in pharmacology.
Effets Biochimiques Et Physiologiques
‘3,3’-Methylenediphenol’ has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation, leading to improved cell viability and function. The compound has also been shown to improve glucose metabolism and insulin sensitivity, leading to its potential applications in the treatment of diabetes. Additionally, the compound has been shown to have neuroprotective effects, leading to its potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ‘3,3’-Methylenediphenol’ in lab experiments include its stability, low toxicity, and ease of synthesis. The compound can be easily synthesized in large quantities and has a long shelf life. Additionally, the compound has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential interactions with other compounds in the experimental system.
Orientations Futures
There are several future directions for the study of ‘3,3’-Methylenediphenol’. One potential direction is the development of new polymers and resins using the compound as a building block. These materials could have improved thermal and mechanical properties, leading to their potential applications in various industries. Another potential direction is the development of new drugs using the compound as a drug delivery agent. The compound could improve the solubility and bioavailability of various drugs, leading to improved therapeutic outcomes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
‘3,3’-Methylenediphenol’ is synthesized by the reaction of bisphenol A and formaldehyde in the presence of a catalyst. The reaction takes place under high pressure and temperature conditions, resulting in the formation of the compound. The purity of the compound can be increased by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
‘3,3’-Methylenediphenol’ has been extensively studied for its potential applications in various scientific fields. In material science, the compound is used as a building block for the synthesis of various polymers and resins. It has been shown to improve the thermal and mechanical properties of these materials. In biochemistry, the compound has been studied for its potential applications as an antioxidant and anti-inflammatory agent. It has been shown to protect cells from oxidative stress and reduce inflammation in various animal models. In pharmacology, the compound has been studied for its potential applications as a drug delivery agent. It has been shown to improve the solubility and bioavailability of various drugs.
Propriétés
Numéro CAS |
10193-50-7 |
|---|---|
Nom du produit |
3,3'-Methylenediphenol |
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
3-[(3-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H12O2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9,14-15H,7H2 |
Clé InChI |
DXADWKPCWTXPOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
SMILES canonique |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
Synonymes |
3,3'-Methylenebisphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



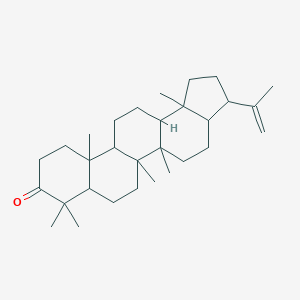
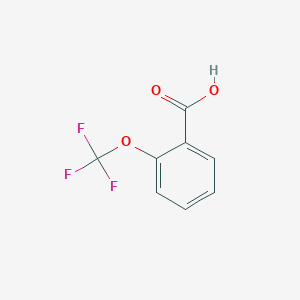
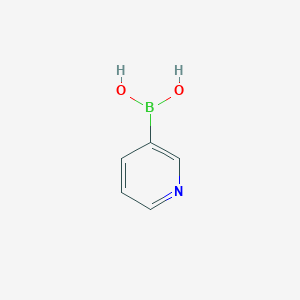
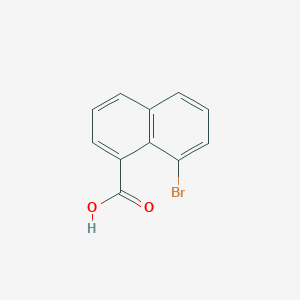
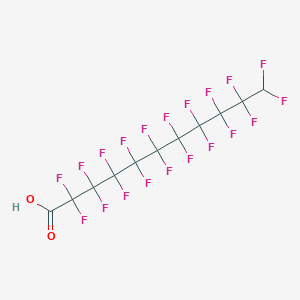
![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)
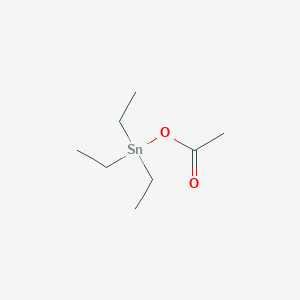
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)
